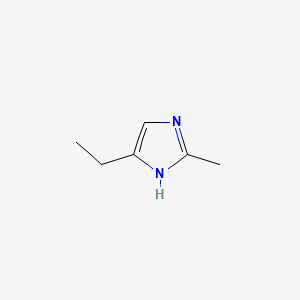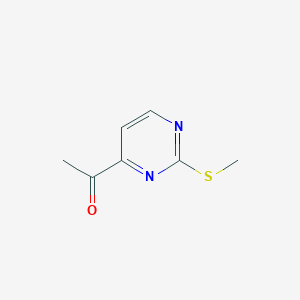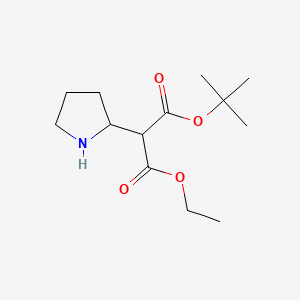
2-Methyl-4-ethylimidazole
Overview
Description
2-Methyl-4-ethylimidazole is a colorless to yellowish liquid with an amine-like odor . It is a versatile intermediate with a variety of applications . It can be used as a building block for active ingredients as well as in epoxy curing . It is used as an intermediate for pharmaceuticals, agrochemicals, dyes, textile auxiliaries, pigments, and other organic chemicals .
Synthesis Analysis
Imidazole is an interesting class of basic heterocyclic compounds in nature. Its main use is as a precursor material for the synthesis of other more complex compounds . Recent advances in the synthesis of imidazoles highlight the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
The detailed description of the crystal structure of 2-methylimidazole includes information on the symmetry of the analyzed crystal, the values of the bond distances and the angles as well as hydrogen bond interaction analysis .Chemical Reactions Analysis
Monitoring reactive intermediates can provide vital information in the study of synthetic reaction mechanisms, enabling the design of new catalysts and methods . Many synthetic transformations are centered on the alteration of oxidation states, but these redox processes frequently pass through intermediates with short life-times, making their study challenging .Physical And Chemical Properties Analysis
This compound has a molecular weight of 110.16 . It is a solid at 20°C and has a density of 0.975 g/mL at 25°C . It has a melting point of 47-54°C and a boiling point of 292-295°C .Scientific Research Applications
1. Antiviral Research
2-Methyl-4-ethylimidazole derivatives have been explored for their antiviral properties, particularly as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Research indicates that these derivatives are active at submicromolar concentrations and show potential in anti-AIDS regimens (De Martino et al., 2005).
2. Material Science
In the field of materials science, modified 2-ethylimidazole derivatives have been utilized as latent curing agents for epoxy resins. Studies show that these compounds can cure epoxy resin systems at moderate temperatures, demonstrating their potential in industrial applications (Tian Hua, 2007).
3. Therapeutic Applications
This compound and its derivatives have been investigated for their therapeutic benefits, such as in the treatment of anticholinesterase intoxication. Certain derivatives exhibit significant efficacy against intoxication by potent cholinesterase inhibitors like soman and tabun (Goff et al., 1991).
4. Food Chemistry
Research in food chemistry has utilized 2-ethylimidazole as an internal standard for quantifying compounds like 4-methylimidazole in foods and beverages. This is particularly relevant for the analysis of balsamic vinegars and processed sauces containing caramel (Cunha et al., 2014).
5. Biotechnology
2-Methylimidazole derivatives have been applied in biotechnology for surface modification. Microwave plasma reactions of these compounds on surfaces like poly(dimethylsiloxane) have shown potential for attaching antimicrobial drugs, opening avenues for innovative biotechnological applications (Bae & Urban, 2004).
6. Catalysis
In the field of catalysis, 1-ethyl-3-methylimidazole acetate has been identified as an effective catalyst for the synthesis of trisubstituted imidazoles, demonstrating advantages in terms of reaction conditions and yields (Zang et al., 2010).
7. Antimicrobial Research
Compounds derived from 2-ethyl-4-methylimidazole have shown selective antibacterial properties against Helicobacter spp., providing insights into developing species-specific antimicrobial agents (Kühler et al., 2002).
8. Thermodynamics
The thermochemical properties of 2-methylimidazole and 2-ethylimidazole have been extensively studied, providing valuable data on enthalpies of combustion, vapor pressures, and enthalpies of sublimation. Such studies are crucial for understanding the physical and chemical behaviors of these compounds (Jiménez et al., 1992).
9. Crystallography
Research in crystallography has delved into the structures of 2,2′-substituted 4,4′-biimidazoles, which include derivatives of 2-methylimidazole. These studies provide insights into the formation of hydrogen-bonded networks and their potential applications in metal complexes (Murata et al., 2005).
10. Chemical Synthesis
This compound and its derivatives have been used in the synthesis of complex chemical structures like 1,8-naphthyridinetetraones, demonstrating their role as versatile reagents in organic synthesis (Ye et al., 2008).
11. Membrane Technology
Research in membrane technology has utilized this compound derivatives to investigate gas transport properties in gel membranes, particularly for CO2/light gases separation. This highlights the compound's role in enhancing the performance of membrane materials (Rabiee et al., 2015).
12. Physical Chemistry
The role of 2-ethyl-4-methylimidazole in proton transport has been explored, particularly in understanding the dynamics and charge transport in model proton-conducting systems. This research is significant in the field of physical chemistry, especially in the context of hydrogen-bonded networks (Cosby et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-ethyl-2-methyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-3-6-4-7-5(2)8-6/h4H,3H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAHASMJDOMQER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458228 | |
| Record name | 2-Methyl-4-ethylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29239-89-2 | |
| Record name | 2-Methyl-4-ethylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Methyl-4-ethylimidazole in soldering fluxes?
A1: this compound acts as an accelerator in soldering fluxes. While the exact mechanism is not detailed in the research paper [], accelerators generally work by enhancing the activity of the flux's active ingredients. These active ingredients, often organic acids, are responsible for removing metal oxides from the surfaces being soldered. By improving their effectiveness, this compound contributes to stronger and more reliable solder joints.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1588899.png)
![(S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine](/img/structure/B1588903.png)







![(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B1588916.png)

